N-benzo[a]pyren-4-ylacetamide
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Overview
Description
N-benzo[a]pyren-4-ylacetamide is an organic compound with the molecular formula C22H15NO. It is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is of significant interest in scientific research due to its potential biological activities and its role in studying the effects of PAHs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzo[a]pyren-4-ylacetamide typically involves the acylation of benzo[a]pyrene. One common method is the reaction of benzo[a]pyrene with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzo[a]pyren-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[a]pyrene-4,5-dione.
Reduction: Reduction reactions can convert it to benzo[a]pyrene-4-ylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed.
Major Products
Oxidation: Benzo[a]pyrene-4,5-dione.
Reduction: Benzo[a]pyrene-4-ylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzo[a]pyren-4-ylacetamide has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: Researchers use it to investigate the biological effects of PAHs, including their carcinogenic potential.
Medicine: It serves as a reference compound in the development of drugs targeting PAH-related pathways.
Industry: The compound is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-benzo[a]pyren-4-ylacetamide involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Naphthalene: Another PAH with similar structural features but different biological activities.
Anthracene: A PAH with three fused benzene rings, used in similar research contexts.
Uniqueness
N-benzo[a]pyren-4-ylacetamide is unique due to its specific acetamide functional group, which influences its reactivity and biological interactions. This makes it a valuable compound for studying the effects of PAHs and developing targeted therapeutic strategies.
Properties
CAS No. |
113668-45-4 |
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Molecular Formula |
C22H15NO |
Molecular Weight |
309.368 |
IUPAC Name |
N-benzo[a]pyren-4-ylacetamide |
InChI |
InChI=1S/C22H15NO/c1-13(24)23-20-12-16-11-15-5-2-3-7-17(15)18-10-9-14-6-4-8-19(20)21(14)22(16)18/h2-12H,1H3,(H,23,24) |
InChI Key |
KJJARBIDMUUNDM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4 |
Synonyms |
N-[Benzo[a]pyren-4-yl]acetamide |
Origin of Product |
United States |
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